molecular formula C14H10BrClO2 B1268633 5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde CAS No. 428462-38-8

5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde

Cat. No. B1268633
CAS RN: 428462-38-8
M. Wt: 325.58 g/mol
InChI Key: KSQWNQYGMMPIHG-UHFFFAOYSA-N
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Description

5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde (BCB) is a synthetic compound used in a variety of laboratory experiments, including those related to organic chemistry, biochemistry, and pharmacology. It is a substituted benzaldehyde, meaning that it contains a benzene ring with an aldehyde group attached. BCB has been studied extensively in recent years due to its potential applications in scientific research.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research as a biochemical tool . It can be used to modify proteins or peptides to study their structure, function, and interactions. The bromine and chlorine substituents could potentially act as reactive sites for further chemical modifications, allowing researchers to label or immobilize proteins for analysis.

Pharmacology

In pharmacology, 5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde may serve as a precursor for synthesizing compounds with potential therapeutic effects . Its structure could be incorporated into molecules designed to interact with specific biological targets, aiding in the development of new medications.

Material Science

The compound’s unique structure makes it a candidate for creating novel materials. Its aromatic core and halogen substituents could be involved in polymerization reactions or used to synthesize new types of organic semiconductors or photovoltaic materials .

Chemical Synthesis

5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde: plays a role in synthetic chemistry as a building block for constructing more complex molecules . It can undergo various organic reactions, such as nucleophilic substitutions or Suzuki coupling, to create diverse chemical entities for further study or application.

Biochemistry

In biochemistry, this compound could be used to study enzyme-substrate interactions or to inhibit specific enzymatic pathways . By incorporating it into substrates or inhibitors, researchers can gain insights into enzyme mechanisms and discover new drug targets.

Analytical Chemistry

Analytical chemists might use 5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde as a standard or reagent in chromatographic methods or spectroscopy . Its distinct spectral properties can help in the qualitative and quantitative analysis of complex mixtures.

Environmental Science

The environmental impact of halogenated compounds is a significant area of study. This compound could be examined for its behavior and breakdown in environmental systems, helping to assess its potential as an environmental pollutant .

Advanced Battery Science

In the field of advanced battery science, the electrochemical properties of halogenated aromatic compounds are of interest5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde might be investigated for its role in energy storage systems or as part of novel electrolyte solutions .

properties

IUPAC Name

5-bromo-2-[(2-chlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c15-12-5-6-14(11(7-12)8-17)18-9-10-3-1-2-4-13(10)16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQWNQYGMMPIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde

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